molecular formula C12H14ClNO2 B310395 N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide

N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide

Cat. No.: B310395
M. Wt: 239.7 g/mol
InChI Key: PBPAQBVWROIUEM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molar mass of 239.69806 g/mol . It is known for its unique structure, which includes a chlorinated aromatic ring and a tetrahydrofuran ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide
  • N-(3-chloro-4-methylphenyl)tetrahydro-2-furanylmethylamine
  • N-(3-chloro-4-methylphenyl)tetrahydro-2-furanylcarboxylic acid

Uniqueness

This compound is unique due to its specific combination of a chlorinated aromatic ring and a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14ClNO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15)

InChI Key

PBPAQBVWROIUEM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCO2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCO2)Cl

Origin of Product

United States

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